4-[(4-Amino-1-methyl-pyrrole-2-carbonyl)amino]naphthalene-1,7-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Amino-1-methyl-pyrrole-2-carbonyl)amino]naphthalene-1,7-disulfonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with sulfonic acid groups and a pyrrole moiety. Its molecular formula is C16H15N3O7S2, and it has a molecular weight of 425.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Amino-1-methyl-pyrrole-2-carbonyl)amino]naphthalene-1,7-disulfonic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids, such as methanesulfonic acid, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with careful control of temperature and pH to ensure high yield and purity. The use of catalysts and optimized reaction pathways can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Amino-1-methyl-pyrrole-2-carbonyl)amino]naphthalene-1,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-[(4-Amino-1-methyl-pyrrole-2-carbonyl)amino]naphthalene-1,7-disulfonic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of 4-[(4-Amino-1-methyl-pyrrole-2-carbonyl)amino]naphthalene-1,7-disulfonic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Share structural similarities with the pyrrole moiety.
Naphthalene sulfonic acids: Similar in having sulfonic acid groups attached to a naphthalene ring
Uniqueness
4-[(4-Amino-1-methyl-pyrrole-2-carbonyl)amino]naphthalene-1,7-disulfonic acid is unique due to its combined structural features of both pyrrole and naphthalene rings, along with the presence of sulfonic acid groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
208576-38-9 |
---|---|
Molecular Formula |
C16H15N3O7S2 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
4-[(4-amino-1-methylpyrrole-2-carbonyl)amino]naphthalene-1,7-disulfonic acid |
InChI |
InChI=1S/C16H15N3O7S2/c1-19-8-9(17)6-14(19)16(20)18-13-4-5-15(28(24,25)26)12-7-10(27(21,22)23)2-3-11(12)13/h2-8H,17H2,1H3,(H,18,20)(H,21,22,23)(H,24,25,26) |
InChI Key |
RGWGKRVKPVVMOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=C3C=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.